

An In-depth Technical Guide to 2-Bromo-3-methylbenzonitrile

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Compound of Interest

Compound Name: 2-Bromo-3-methylbenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-3-methylbenzonitrile**, a key chemical intermediate. It details its physicochemical properties, outlines a probable synthetic pathway, presents available spectroscopic data, and discusses its potential applications in research and development, particularly in the synthesis of novel compounds.

Physicochemical Properties

2-Bromo-3-methylbenzonitrile is a halogenated aromatic nitrile. A summary of its key physicochemical properties is presented in Table 1. This data is crucial for its proper handling, storage, and use in experimental settings.

Property	Value	Reference
IUPAC Name	2-Bromo-3-methylbenzonitrile	[1]
CAS Number	263159-64-4	[1]
Molecular Formula	C ₈ H ₆ BrN	[1]
Molecular Weight	196.04 g/mol	[1]
Appearance	Powder	
Melting Point	67-71 °C	
Assay	97%	
InChI Key	RNHZLKDKPMISMY- UHFFFAOYSA-N	
SMILES String	Cc1cccc(C#N)c1Br	

Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-Bromo-3-methylbenzonitrile** is not readily available in the cited literature, a plausible and widely used method for the synthesis of aryl nitriles from aryl amines is the Sandmeyer reaction.[2][3][4] This reaction involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide.

A potential synthetic route for **2-Bromo-3-methylbenzonitrile** would likely start from 2-Bromo-3-methylaniline. The synthesis can be conceptualized in two main steps:

- **Diazotization of 2-Bromo-3-methylaniline:** The primary amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
- **Cyanation via Sandmeyer Reaction:** The resulting diazonium salt is then reacted with a solution of copper(I) cyanide to introduce the nitrile group onto the aromatic ring, yielding **2-Bromo-3-methylbenzonitrile**.

A generalized experimental workflow for a Sandmeyer reaction is outlined below.

Illustrative Experimental Protocol (Generalized Sandmeyer Reaction)

Materials:

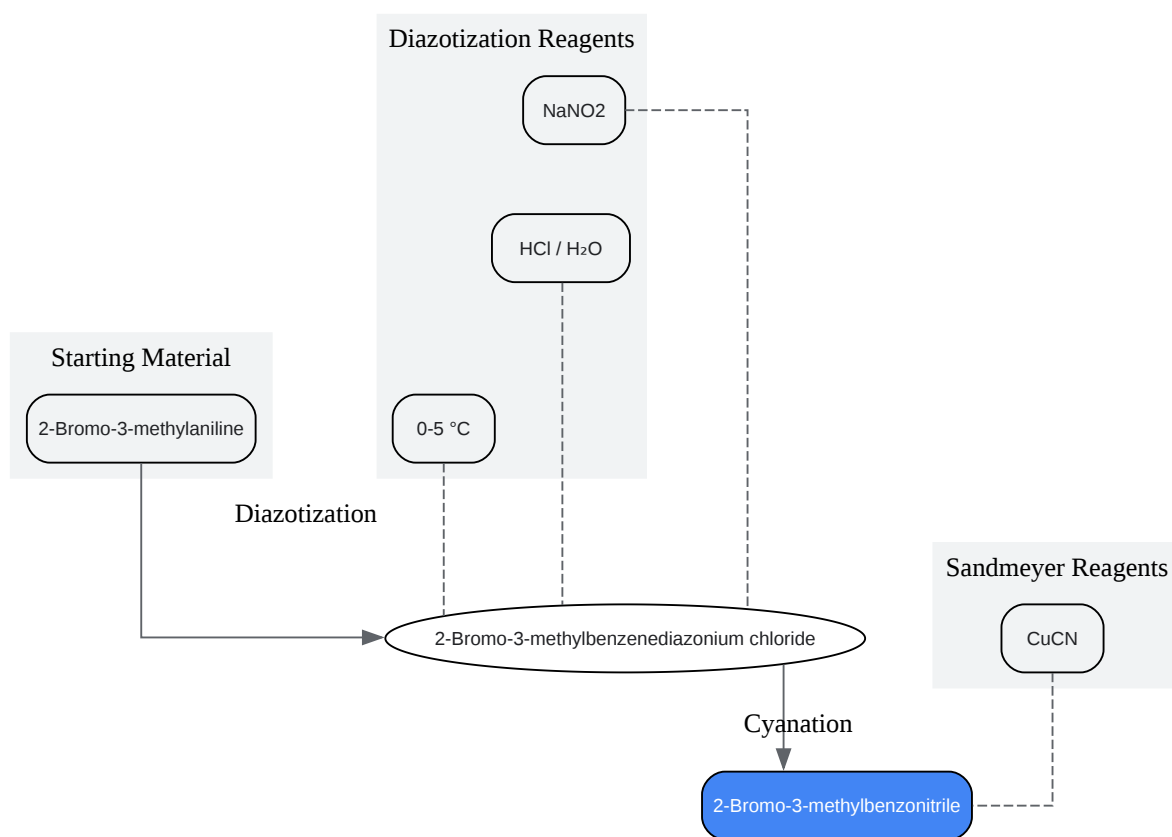
- 2-Bromo-3-methylaniline
- Sodium nitrite (NaNO_2)
- Concentrated hydrochloric acid (HCl)
- Copper(I) cyanide (CuCN)
- Potassium cyanide (KCN) (optional, to stabilize CuCN)
- Ice
- Water
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
- Anhydrous sodium sulfate or magnesium sulfate for drying

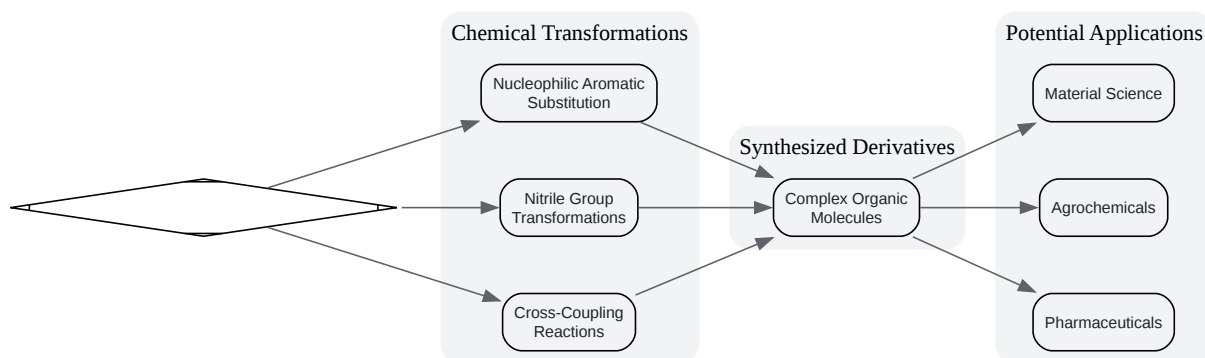
Procedure:

- Diazotization:
 - Dissolve 2-Bromo-3-methylaniline in a mixture of concentrated hydrochloric acid and water.
 - Cool the solution to 0-5 °C in an ice-salt bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

- Stir the mixture for an additional 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt.
- Cyanation:
 - In a separate flask, prepare a solution of copper(I) cyanide (and optionally potassium cyanide) in water.
 - Cool this solution in an ice bath.
 - Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
 - Allow the reaction mixture to warm to room temperature and then gently heat (e.g., in a water bath at 50-60 °C) until the evolution of nitrogen gas ceases.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - Extract the product with an appropriate organic solvent.
 - Wash the combined organic layers with water and brine.
 - Dry the organic layer over an anhydrous drying agent.
 - Remove the solvent under reduced pressure.
 - The crude product can be further purified by techniques such as recrystallization or column chromatography.

Logical Flow of the Proposed Synthesis:





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References

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- 3. byjus.com [byjus.com]
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